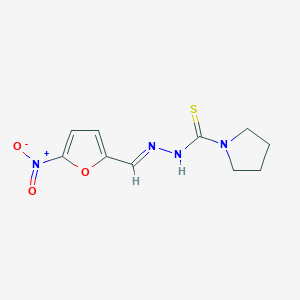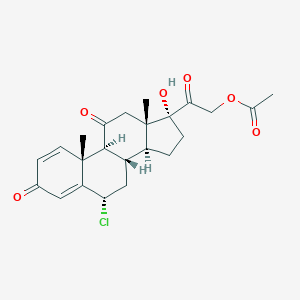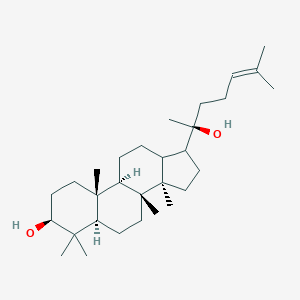
Dammarenediol II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dammarenediol II is a triterpenoid compound that serves as a precursor to various ginsenosides, which are bioactive components found in Panax ginseng. These ginsenosides exhibit numerous pharmacological properties, making this compound a significant compound in the field of medicinal chemistry .
Mecanismo De Acción
Dammarenediol II exerts its effects primarily through its conversion to various ginsenosides. These ginsenosides interact with multiple molecular targets and pathways:
Molecular Targets: Ginsenosides target various receptors and enzymes, including those involved in inflammation and cell proliferation.
Pathways Involved: The compound influences pathways such as the NF-κB pathway, which is involved in inflammatory responses, and the PI3K/Akt pathway, which plays a role in cell survival and growth.
Safety and Hazards
Direcciones Futuras
Recent advances in metabolic engineering of the yeasts species Saccharomyces cerevisiae and Yarrowia lipolytica for the synthesis of ginsenoside triterpenoids, namely, dammarenediol-II, protopanaxadiol, protopanaxatriol, compound K, ginsenoside Rh1, ginsenoside Rh2, ginsenoside Rg3, and ginsenoside F1 .
Análisis Bioquímico
Biochemical Properties
This process is a key step in the biosynthesis of dammarane-type and OA-type ginsenosides . The DDS enzyme plays a crucial role in the interaction with Dammarenediol II, catalyzing its transformation into bioactive compounds .
Cellular Effects
In cellular processes, this compound has been observed to have significant effects. For instance, in transgenic tobacco cells, the production of this compound resulted in reduced phytosterol contents . This indicates that this compound can influence cellular metabolism and potentially alter cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion from 2,3-oxidosqualene, catalyzed by the DDS enzyme . This enzyme plays a pivotal role in the biosynthesis of dammarane-type ginsenosides, transforming 2,3-oxidosqualene into this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, in engineered Escherichia coli, this compound was detected and its production was noted to be 8.63 mg/L under shake-flask conditions .
Metabolic Pathways
In the metabolic pathways of ginsenosides, this compound is formed by the cyclization of 2,3-oxidosqualene, catalyzed by the DDS enzyme . This is a crucial step in the biosynthesis of dammarane-type and OA-type ginsenosides .
Subcellular Localization
Given its role in the biosynthesis of ginsenosides, it can be inferred that it may be localized in the areas of the cell where these biosynthetic processes occur .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dammarenediol II is synthesized from 2,3-oxidosqualene through the action of this compound synthase. This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form this compound .
Industrial Production Methods: Industrial production of this compound often involves metabolic engineering of microorganisms like Chlamydomonas reinhardtii. By introducing multiple copies of the gene encoding this compound synthase and optimizing culture conditions, the yield of this compound can be significantly increased . For instance, the addition of methyl jasmonate to the culture medium has been shown to enhance production .
Análisis De Reacciones Químicas
Types of Reactions: Dammarenediol II undergoes various chemical reactions, including oxidation, reduction, and glycosylation. These reactions are crucial for the biosynthesis of different ginsenosides.
Common Reagents and Conditions:
Glycosylation: Glycosyltransferases catalyze the addition of sugar moieties to this compound, forming various glycosides.
Major Products: The major products formed from these reactions include various ginsenosides such as Rb1, Rg1, and Rd, which have significant pharmacological activities .
Aplicaciones Científicas De Investigación
Dammarenediol II has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Dammarenediol II is unique among triterpenoids due to its role as a precursor to ginsenosides. Similar compounds include:
β-Amyrin: Another triterpenoid that serves as a precursor to oleanane-type saponins.
Protopanaxadiol: A ginsenoside that is derived from this compound and has similar pharmacological properties.
Protopanaxatriol: Another ginsenoside derived from this compound, known for its neuroprotective effects.
This compound stands out due to its specific role in the biosynthesis of dammarane-type ginsenosides, which have diverse and potent bioactivities .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Dammarenediol II involves the conversion of Dammarenediol I to Dammarenediol II via a series of chemical reactions.", "Starting Materials": [ "Dammarenediol I", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Chloroform", "Acetic acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Dammarenediol I is dissolved in methanol and reacted with sodium borohydride to form Dammarenediol II.", "The resulting mixture is then treated with hydrochloric acid to convert any remaining borohydride to hydrogen gas.", "The solution is then neutralized with sodium hydroxide and extracted with chloroform.", "The chloroform extract is washed with water and dried over sodium bicarbonate.", "The chloroform is evaporated under reduced pressure to yield Dammarenediol II as a white solid.", "The final product is purified by recrystallization from acetic acid." ] } | |
Número CAS |
14351-29-2 |
Fórmula molecular |
C30H52O2 |
Peso molecular |
444.7 g/mol |
Nombre IUPAC |
(3S,5R,8R,9R,10R,14R)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H52O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-25,31-32H,9,11-19H2,1-8H3/t21?,22?,23-,24+,25-,27-,28+,29+,30-/m0/s1 |
Clave InChI |
NLHQJXWYMZLQJY-AXVVUFHWSA-N |
SMILES isomérico |
CC(=CCC[C@@](C)(C1CC[C@@]2(C1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C |
SMILES |
CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C |
SMILES canónico |
CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C |
Apariencia |
Powder |
Pureza |
99.0% |
Sinónimos |
(3S,5R,8R,9R,10R,14R)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



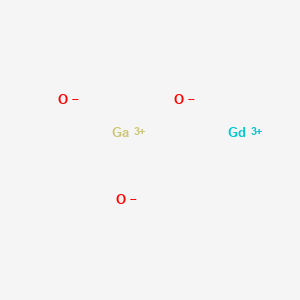
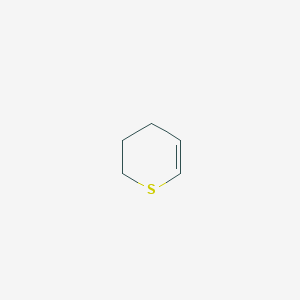
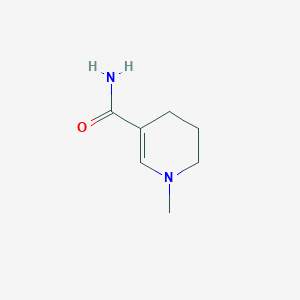

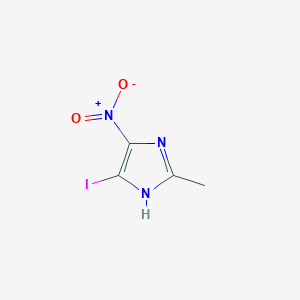
![2-Phenylbenzo[f]chromen-3-one](/img/structure/B84637.png)
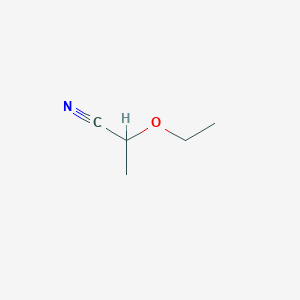

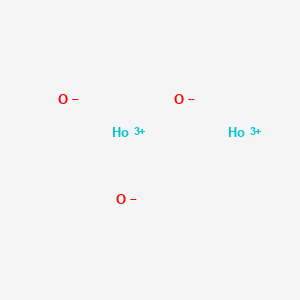

![1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]-](/img/structure/B84647.png)
